An In-depth Technical Guide to the Chemical Properties and Structure of 1,3-Dimethyl-1-cyclohexene
An In-depth Technical Guide to the Chemical Properties and Structure of 1,3-Dimethyl-1-cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-1-cyclohexene is a cyclic alkene of significant interest in organic synthesis. Its structure, featuring a disubstituted cyclohexene (B86901) ring, provides a versatile scaffold for the construction of more complex molecular architectures. This technical guide offers a comprehensive overview of the chemical properties, structure, and reactivity of 1,3-Dimethyl-1-cyclohexene, including detailed experimental protocols for its synthesis and characterization.
Chemical Structure and Identification
The structure of 1,3-Dimethyl-1-cyclohexene is characterized by a six-membered carbon ring containing one double bond, with methyl groups attached to carbons 1 and 3.
| Identifier | Value |
| IUPAC Name | 1,3-dimethylcyclohexene |
| CAS Number | 2808-76-6 |
| Molecular Formula | C₈H₁₄ |
| SMILES | CC1=CCCC(C)C1 |
| InChI | InChI=1S/C8H14/c1-7-4-3-5-8(2)6-7/h6-7H,3-5H2,1-2H3 |
| InChIKey | XTCMQAVNRXZBRH-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of 1,3-Dimethyl-1-cyclohexene is presented below.
| Property | Value | Source |
| Molecular Weight | 110.20 g/mol | [1][2] |
| Boiling Point | 127.05 °C | [1][3] |
| Melting Point | -81.99 °C (estimate) | [1][3] |
| Density | 0.7991 g/cm³ | [1][3] |
| Refractive Index | 1.4471 | [1][3] |
Synthesis of 1,3-Dimethyl-1-cyclohexene
A common and effective method for the synthesis of 1,3-Dimethyl-1-cyclohexene is the acid-catalyzed dehydration of 1,3-dimethylcyclohexanol (B2913386).
Experimental Protocol: Dehydration of 1,3-Dimethylcyclohexanol
Materials:
-
1,3-Dimethylcyclohexanol
-
85% Phosphoric acid (H₃PO₄)
-
Saturated sodium chloride (NaCl) solution
-
10% Sodium carbonate (Na₂CO₃) solution
-
Anhydrous calcium chloride (CaCl₂)
-
Boiling chips
Apparatus:
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Round-bottom flask (50 mL)
-
Distillation apparatus
-
Separatory funnel
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Erlenmeyer flask
-
Heating mantle
Procedure:
-
Place 10.0 g of 1,3-dimethylcyclohexanol into a 50 mL round-bottom flask.
-
Carefully add 3 mL of 85% phosphoric acid to the flask along with a few boiling chips.
-
Assemble a distillation apparatus with the round-bottom flask as the distilling flask and a cooled receiving flask.
-
Gently heat the mixture using a heating mantle. The alkene product will co-distill with water as it is formed.
-
Collect the distillate until the reaction ceases.
-
Transfer the distillate to a separatory funnel and wash with an equal volume of saturated sodium chloride solution to remove the bulk of the water.
-
Separate the organic layer and wash it with 15 mL of 10% sodium carbonate solution to neutralize any remaining acid.
-
Wash the organic layer again with 15 mL of water.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous calcium chloride for 10-15 minutes.
-
Decant the dried liquid into a clean, dry distillation apparatus and perform a final distillation to purify the 1,3-Dimethyl-1-cyclohexene product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve 10-20 mg of 1,3-Dimethyl-1-cyclohexene in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a 5 mm NMR tube.[3]
-
¹H NMR Spectroscopy:
-
¹³C NMR Spectroscopy:
Infrared (IR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Collection: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.[4] A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of 1,3-Dimethyl-1-cyclohexene in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) (approximately 10 µg/mL).[5]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[5]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[6]
-
Inlet: Split/splitless injector at 250°C.[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]
-
Oven Program: Initial temperature of 40°C for 2 minutes, then ramp to 150°C at 10°C/min, and hold for 2 minutes.[6]
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.[6]
-
Mass Range: Scan from m/z 40 to 200.
-
Chemical Reactivity and Mechanisms
1,3-Dimethyl-1-cyclohexene undergoes typical alkene reactions, with electrophilic addition being a prominent example.
Electrophilic Addition of HBr
The reaction of 1,3-Dimethyl-1-cyclohexene with hydrogen bromide (HBr) proceeds via an electrophilic addition mechanism, following Markovnikov's rule.[7]
Experimental Protocol:
-
Dissolve 1,3-Dimethyl-1-cyclohexene in a non-polar, aprotic solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.
-
Allow the reaction to proceed to completion, monitoring by TLC or GC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, 1-bromo-1,3-dimethylcyclohexane.
-
Purify the product by distillation or column chromatography.
Reaction Mechanism:
The electrophilic addition of HBr to 1,3-Dimethyl-1-cyclohexene is a two-step process involving the formation of a carbocation intermediate.
Caption: Electrophilic addition of HBr to 1,3-Dimethyl-1-cyclohexene.
Diels-Alder Reaction
While 1,3-Dimethyl-1-cyclohexene itself is not a diene, its conjugated isomer, 1,3-dimethyl-1,3-cyclohexadiene, can participate as the diene component in Diels-Alder reactions.[1] 1,3-Dimethyl-1-cyclohexene can act as a dienophile, although its reactivity is modest due to the lack of electron-withdrawing groups.[1]
Experimental Workflow for a Hypothetical Diels-Alder Reaction:
The following workflow outlines the general steps for a Diels-Alder reaction where 1,3-Dimethyl-1-cyclohexene could act as a dienophile with a more reactive diene, such as cyclopentadiene.
Caption: General experimental workflow for a Diels-Alder reaction.
Conclusion
1,3-Dimethyl-1-cyclohexene is a valuable building block in organic chemistry. This guide has provided a detailed overview of its chemical and physical properties, along with comprehensive experimental protocols for its synthesis and characterization. The presented reaction mechanisms and workflows offer a foundation for further investigation and application of this versatile cyclic alkene in research and development.







